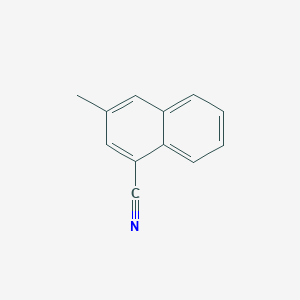![molecular formula C15H15ClN6O B1634162 N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B1634162.png)
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a chlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of a halogen atom in the pyrimidine ring with an amine group under acidic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Aniline derivatives: Used in the nucleophilic substitution reactions.
Strong acids and bases: Used to facilitate various substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidines and triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine include:
2-Anilinopyrimidines: These compounds share a similar pyrimidine structure and have been studied for their biological activity as fungicides and pesticides.
Other triazole derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15ClN6O |
|---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H15ClN6O/c1-9-7-10(2)18-14(17-9)20-15-19-13(21-22-15)8-23-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H2,17,18,19,20,21,22) |
InChI Key |
DZPSKVLJXKFCNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide](/img/structure/B1634133.png)

